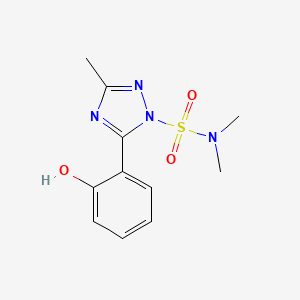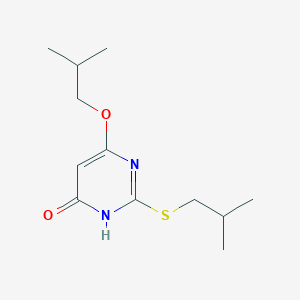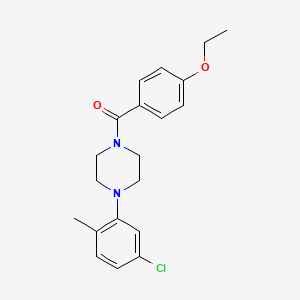
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide, also known as CPTS, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamide and is known for its ability to inhibit the activity of carbonic anhydrase enzymes.
Wirkmechanismus
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. By inhibiting this activity, 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide can reduce the levels of bicarbonate ions in the body, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the levels of bicarbonate ions in the body, which can lead to a decrease in intraocular pressure. 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the levels of hypoxia-inducible factor 1-alpha (HIF-1α), which is known to be overexpressed in many types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This can be useful in studying the role of these enzymes in various diseases. However, one limitation of using 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide. One area of interest is its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models. Another area of interest is its potential use in combination with other anti-cancer drugs, as it has been shown to enhance the anti-tumor activity of certain drugs. Further research is also needed to determine the optimal dosage and administration of 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide for its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide involves the reaction of 5-chloro-2-aminobenzenesulfonamide with ethyl isothiocyanate in the presence of a base. The resulting product is then subjected to a final purification step to obtain pure 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-tumor activity by inhibiting the activity of carbonic anhydrase enzymes, which are known to be overexpressed in many types of cancers. 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-N-phenylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-2-14(10-6-4-3-5-7-10)18(15,16)12-9-8-11(13)17-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXYMDBDJQIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-N-phenylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)


![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5753516.png)
![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5753528.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)